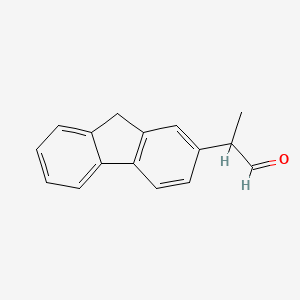![molecular formula C8H15NO3 B13890109 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-1,4-dioxaspiro[45]decan-7-ol is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an amine source, such as ammonia or an amine derivative, under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Applications De Recherche Scientifique
8-Amino-1,4-dioxaspiro[4.5]decan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. The amino group and spirocyclic structure allow the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride: A similar compound with a hydrochloride salt form.
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound without the amino group.
Uniqueness
8-Amino-1,4-dioxaspiro[4.5]decan-7-ol is unique due to its specific spirocyclic structure and the presence of both an amino group and a hydroxyl group.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
8-amino-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C8H15NO3/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h6-7,10H,1-5,9H2 |
Clé InChI |
ZPBXVXJSKRINPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1N)O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


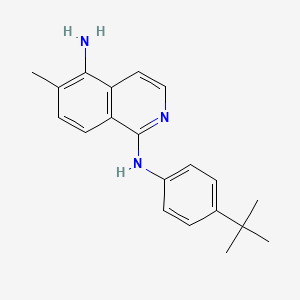
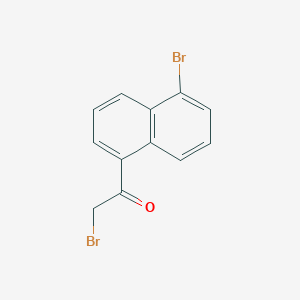
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
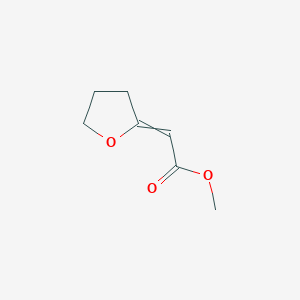
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
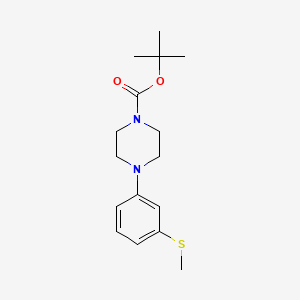
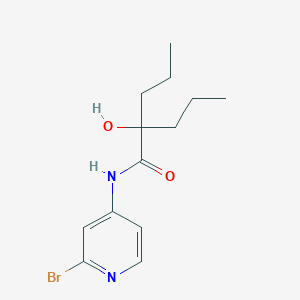
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
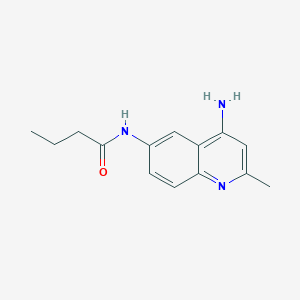
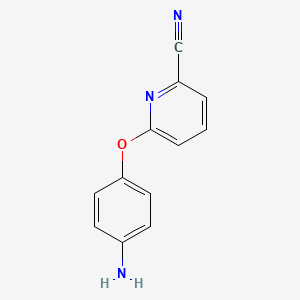
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
